- Highly efficient oxidative cleavage of alkenes and cyanosilylation of aldehydes catalysed by magnetically recoverable MIL-101Applied Organometallic Chemistry, 2018, 32(1),,
Cas no 89-51-0 (2-(carboxymethyl)benzoic acid)

2-(carboxymethyl)benzoic acid structure
Produktname:2-(carboxymethyl)benzoic acid
2-(carboxymethyl)benzoic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Homophthalic acid
- alpha-Carboxy-o-toluic acid
- o-Carboxyphenylacetic acid
- Homophthalic acid,(o-Carboxyphenylacetic acid)
- (O-CARBOXYMETHYL)BENZOIC ACID
- 2-(carboxymethyl)benzoic acid
- 2-CARBOXYPHENYLACETIC ACID
- Homophthalicdiacid(anhydride)
- Benzeneacetic acid, 2-carboxy-
- 2-Carboxybenzeneacetic acid
- (2-Carboxyphenyl)acetic acid
- o-Toluic acid, alpha-carboxy-
- Toluene-alpha,2-dicarboxylic acid
- Homophthalic acid, 98%
- 2-Carboxymethyl-benzoic acid
- MLS000080552
- .alpha.-Carboxy-o-toluic acid
- o-Toluic acid, .alpha.-carboxy-
- ZHQLTKAVLJKSKR-UHFFFAOYSA-N
- Toluene-.alph
- 2-(2-Carboxyphenyl)acetic acid
- F0913-5457
- FT-0611655
- 2-(carboxymethyl)-benzoic acid
- Homophthalic diacid (anhydride)
- DTXSID4058990
- CCG-202892
- EU-0099869
- BRN 1872069
- C-1900
- 2-(Carboxymethyl)benzoic acid #
- ChemDiv2_003450
- I+/--Carboxy-o-toluic acid
- BB 0242413
- BDBM33525
- NSC15185
- Z104474214
- SR-01000597071
- SR-01000597071-1
- Toluene-.alpha.,2-dicarboxylic acid
- MFCD00004326
- 4-09-00-03343 (Beilstein Handbook Reference)
- a-Carboxy-o-toluic acid
- 2-(2-hydroxy-2-oxoethyl)benzoic acid
- SMR000035334
- Q19597515
- STK720145
- A843215
- HMS1378M18
- (2-carboxyphenyl)eddikesyre
- o-Carboxybenzeneacetic acid
- EINECS 201-913-9
- HMS2404J09
- NSC401692
- NSC 15185
- AC-907/25014248
- PB47625
- 3GE2MUV5GV
- AKOS000118873
- FS-4160
- UNII-3GE2MUV5GV
- NSC-401692
- Phenacetic acid, 2-carboxy-
- NSC-15185
- SCHEMBL27477
- 2-Carboxylphenylacetic Acid
- AMY14275
- LS-28651
- 89-51-0
- SY048558
- alpha-Carboxy-o-toluic acid, 2-Carboxyphenylacetic acid
- cid_66643
- EN300-19555
- CHEMBL1229545
- CS-W017223
- T0262
- 2-carboxymethylbenzoic acid
- Homophthalicacid
- homopthalic acid
- 2-Carboxybenzeneacetic acid (ACI)
- o-Toluic acid, α-carboxy- (6CI, 7CI, 8CI)
- NSC 149596
- NSC 401692
- Toluene-α,2-dicarboxylic acid
- α-Carboxy-o-toluic acid
- DB-057136
- o-Toluic acid, I+--carboxy-
- DTXCID8048658
- Toluene-I+-,2-dicarboxylic acid
- Homophthalic acid (2-Carboxyphenylacetic acid)
- NS00039333
- o-Toluic acid, alpha-carboxy-(8CI)
-
- MDL: MFCD00004326
- Inchi: 1S/C9H8O4/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13)
- InChI-Schlüssel: ZHQLTKAVLJKSKR-UHFFFAOYSA-N
- Lächelt: O=C(C1C(CC(O)=O)=CC=CC=1)O
- BRN: 1872069
Berechnete Eigenschaften
- Genaue Masse: 180.04200
- Monoisotopenmasse: 180.042259
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 3
- Komplexität: 212
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Topologische Polaroberfläche: 74.6
- Tautomerzahl: nichts
- XLogP3: 1.6
Experimentelle Eigenschaften
- Farbe/Form: White to Yellow Solid
- Dichte: 1.4100
- Schmelzpunkt: 178-182 °C (lit.)
- Siedepunkt: 389.5°C at 760 mmHg
- Flammpunkt: 190
- Brechungsindex: 1.6
- Wasserteilungskoeffizient: 12 g/L (20 ºC)
- PSA: 74.60000
- LogP: 1.01190
- Löslichkeit: Soluble in ethanol, slightly soluble in water and ether.
2-(carboxymethyl)benzoic acid Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:Warning
- Gefahrenhinweis: H315,H319,H335
-
Warnhinweis:
P261,P305
P351
P338,P302
P352,P321,P405,P501A - Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: R36/37/38
- Sicherheitshinweise: S22-S24/25-S37/39-S26
- RTECS:CY1575590
-
Identifizierung gefährlicher Stoffe:
- Lagerzustand:Room temperature
- TSCA:Yes
- Risikophrasen:R36/37/38
2-(carboxymethyl)benzoic acid Zolldaten
- HS-CODE:2917399090
- Zolldaten:
China Zollkodex:
2917399090Übersicht:
29979090 Andere aromatische Polycarbonsäuren. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenTerephthalinsäure bitte angeben 4-CBAvalue, Terephthalinsäure bitte angeben P-TLacid Wert, Terephthalinsäure bitte Farbe angeben, Terephthalinsäure bitte Feuchtigkeit angeben
Zusammenfassung:
2917399090 aromatische Polycarbonsäuren, ihre Anhydride, Halogenide, Peroxide, Peroxysäuren und ihre Derivate. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:6.5%.General tariff:30.0%
2-(carboxymethyl)benzoic acid Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T0262-25g |
2-(carboxymethyl)benzoic acid |
89-51-0 | 99.0%(T) | 25g |
¥270.0 | 2022-06-10 | |
eNovation Chemicals LLC | D500642-100g |
HoMophthalic acid |
89-51-0 | 97% | 100g |
$180 | 2024-05-24 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14297-50g |
Homophthalic acid, 99% |
89-51-0 | 99% | 50g |
¥946.00 | 2023-03-01 | |
Life Chemicals | F0913-5457-5g |
Homophthalic acid |
89-51-0 | 95%+ | 5g |
$60.0 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H94500-100g |
Homophthalic acid |
89-51-0 | 97% | 100g |
¥593.0 | 2023-09-07 | |
Apollo Scientific | OR315351-5g |
2-(Carboxymethyl)benzoic acid |
89-51-0 | 98+% | 5g |
£15.00 | 2025-03-21 | |
Fluorochem | 209824-1g |
Homophthalic acid |
89-51-0 | 97% | 1g |
£10.00 | 2022-02-28 | |
Chemenu | CM326186-100g |
2-(carboxymethyl)benzoic acid |
89-51-0 | 95%+ | 100g |
$116 | 2022-05-27 | |
AstaTech | 57300-10/G |
HOMOPHTHALIC ACID |
89-51-0 | 97% | 10/G |
$52 | 2021-07-03 | |
Life Chemicals | F0913-5457-0.25g |
Homophthalic acid |
89-51-0 | 95%+ | 0.25g |
$18.0 | 2023-09-07 |
2-(carboxymethyl)benzoic acid Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Iron oxide (Fe3O4) Solvents: Acetonitrile ; 3 h, reflux
Referenz
Synthetic Routes 2
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: 1-Butanaminium, N,N,N-tributyl-, (μ-oxodioxodimolybdate)tricosa-μ-oxononaoxo[μ12… , MIL 101(Cr) Solvents: Acetonitrile , Water ; 3 h, 70 °C
Referenz
- The effect of encapsulated Zn-POM on the catalytic activity of MIL-101 in the oxidation of alkenes with hydrogen peroxideJournal of Coordination Chemistry, 2012, 65(3), 463-473,
Synthetic Routes 4
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Tributylstannane Catalysts: 1,3-Dinitrobenzene Solvents: Water
1.2 -
1.2 -
Referenz
- Aqueous organotin chemistry: tin hydride mediated dehalogenation of organohalides and a novel organotin mediated nucleophilic substitution on 2-iodobenzoates in waterTetrahedron, 1998, 54(19), 4965-4976,
Synthetic Routes 6
Synthetic Routes 7
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Dibutyltin dichloride , Diisopropylethylamine Solvents: Toluene
1.2 Reagents: Sodium carbonate Solvents: Water
1.2 Reagents: Sodium carbonate Solvents: Water
Referenz
- Aqueous organotin chemistry: part 3 - Triphenyltin hydride and di-n-butyltin dichloride mediated nucleophilic substitution of 2-iodobenzoates in waterIndian Journal of Chemistry, 2001, (11), 1148-1150,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Diaquatris[μ-[1,4-benzenedicarboxylato(2-)-κO1:κO′1]]fluoro-μ3-oxotrichromium , Diaquatris[μ-[1,4-benzenedicarboxylato(2-)-κO1:κO′1]]hydroxy-μ3-oxotrichromium Solvents: Acetonitrile , Water ; 3 h, 70 °C
Referenz
- MIL-101 metal-organic framework: A highly efficient heterogeneous catalyst for oxidative cleavage of alkenes with H2O2Catalysis Communications, 2012, 17, 18-22,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran
Referenz
- An investigation of the di-Grignard approach to metallabenzocyclobutenes of Group 14Journal of Organometallic Chemistry, 1987, 321(3), 291-306,
Synthetic Routes 11
Synthetic Routes 12
Synthetic Routes 13
Synthetic Routes 14
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Fused s-triazino heterocycles. XV. 13H-4,6,7,13a,13c-Pentaazabenzo[hi]chrysene, 13H-4,7,13a,13c-tetraazabenzo[hi]chrysene, and 7H-3,7,10,10b-tetraazacyclohepta[de]naphthalene, three new ring systemsJournal of Heterocyclic Chemistry, 1988, 25(6), 1837-40,
Synthetic Routes 15
Reaktionsbedingungen
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: 1,4-Dioxane , Water ; rt → 80 °C; 45 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; basified
1.3 Reagents: Sulfuric acid Solvents: Water ; acidified
1.2 Reagents: Sodium hydroxide Solvents: Water ; basified
1.3 Reagents: Sulfuric acid Solvents: Water ; acidified
Referenz
- Synthesis of chlorohomophthalic acids, key intermediates in the synthesis of chlorinated isocoumarinsJournal of Chemical Research, 2007, (2), 91-93,
Synthetic Routes 16
Synthetic Routes 17
Synthetic Routes 18
2-(carboxymethyl)benzoic acid Raw materials
- 5H-Benzocycloheptene
- o-Iodobenzoic acid
- O-Toluic acid
- Ethyl acetoacetate
- Sodium bicarbonate
- Lithium diisopropylamide
- 3,4-dihydro-1H-2-benzopyran-1,3-dione
- Indene
- 1-Thioxo-1,4-dihydro-2H-isoquinolin-3-one
- Magnesium, (methylene-1,2-phenylene)-
- Benzeneacetic acid,2-carboxy-a-oxo-
2-(carboxymethyl)benzoic acid Preparation Products
2-(carboxymethyl)benzoic acid Lieferanten
Shanghai Joy Biotech Ltd
Gold Mitglied
(CAS:89-51-0)Homophthalic acid
Bestellnummer:JY164
Bestandsstatus:in Stock
Menge:100g;1kg;10kg;25kg
Reinheit:98%
Preisinformationen zuletzt aktualisiert:Friday, 30 May 2025 09:05
Preis ($):discuss personally
2-(carboxymethyl)benzoic acid Verwandte Literatur
-
Zhaoxun Lian,Ning Zhao,Ping Liu,Caixia An,Airong Wang,Fengxia Yang CrystEngComm 2018 20 5833
-
Francesco Manoni,Umar Farid,Cristina Trujillo,Stephen J. Connon Org. Biomol. Chem. 2017 15 1463
-
Yankai Zhou,Qian Che,Weifeng Zhang,Hao Li,Xuyang Wei,Xitong Liu,Liping Wang,Gui Yu Polym. Chem. 2023 14 2333
-
4. CII.—Brazilin and h?matoxylin. Part VII. Synthesis of derivatives of hydrindene closely allied to brazilin and h?matoxylinWilliam Henry Perkin,Robert Robinson J. Chem. Soc. Trans. 1907 91 1073
-
5. Syntheses and electronic structures of benzannelated isoquinolinones and their photoinduced cycloaddition reactions with electron deficient alkenes??Ke-Qing Ling,Xian-Yang Chen,Hoong-Kun Fun,Xiao-Ying Huang,Jian-Hua Xu J. Chem. Soc. Perkin Trans. 1 1998 4147
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